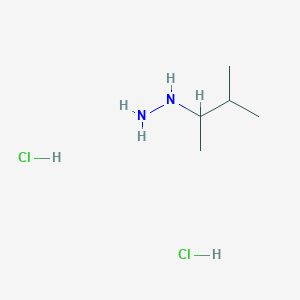
(1,2-Dimethylpropyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1,2-Dimethylpropyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C5H16Cl2N2 . It has a molecular weight of 175.1 . The compound is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H14N2.2ClH/c1-4(2)5(3)7-6;;/h4-5,7H,6H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 175.1 .Scientific Research Applications
Carcinogenic Effects and Cancer Research
The Carcinogenic Potential in Lab Animals
(1,2-Dimethylpropyl)hydrazine dihydrochloride has been identified as a substance with significant carcinogenic effects, particularly in inducing large bowel cancer and other types of cancer in laboratory animals. Research highlights its occurrence both naturally and synthetically, raising concerns over environmental exposure and the need for further investigation into its carcinogenic properties (Tóth, 1977).
Tumorigenesis Studies
Studies have shown that the continuous administration of 1,2-dimethylhydrazine dihydrochloride in drinking water induced angiosarcomas of the blood vessels in Syrian golden hamsters, highlighting its potent carcinogenic effect and the species-dependent nature of its carcinogenicity (Tóth, 1972).
Biochemical and Molecular Aspects of Carcinogenesis
Understanding Colon Carcinogenesis
Research utilizing 1,2-dimethylhydrazine dihydrochloride as a carcinogen in animal models has provided valuable insights into the biochemical, molecular, and histological mechanisms of colon carcinogenesis. This includes the examination of procarcinogen metabolism, the production of reactive oxygen species (ROS), and the DNA alkylation process, which initiates colon cancer development (Venkatachalam et al., 2020).
Applications in Chemical Synthesis
Spectrophotometric Determination
The derivative formation of 1,2-dimethylhydrazine dihydrochloride through reactions with specific compounds allows for its spectrophotometric determination. This application is crucial in analytical chemistry, where it's used for detecting hydrazine in various samples, showcasing its relevance beyond biological implications (George et al., 2008).
Synthesis of Novel Compounds
The chemical structure of this compound facilitates the synthesis of new compounds with potential antioxidant and anti-inflammatory activities. This underscores its utility in pharmaceutical research and development for creating novel therapeutic agents (Bhalgat et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3-methylbutan-2-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-4(2)5(3)7-6;;/h4-5,7H,6H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVKYDLWNBZRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

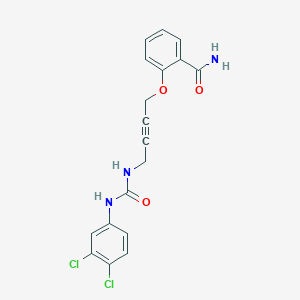
![methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2726408.png)
![2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726409.png)
![1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2726412.png)
![1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2726413.png)
![3-[(Dimethylamino)methyl]octan-2-one](/img/structure/B2726414.png)
![N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine](/img/structure/B2726417.png)
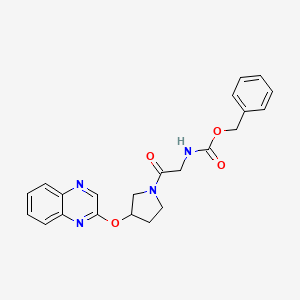
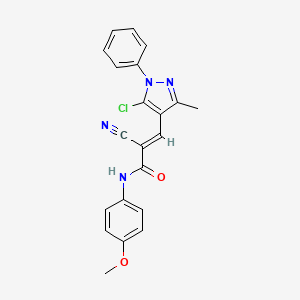
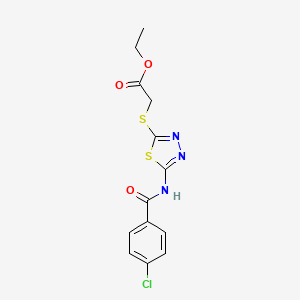
![5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2726423.png)
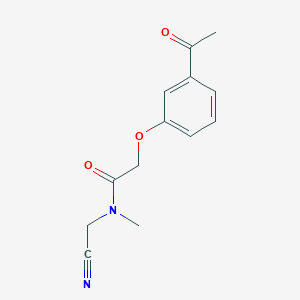

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726428.png)